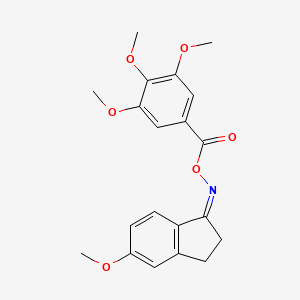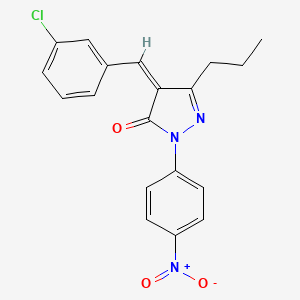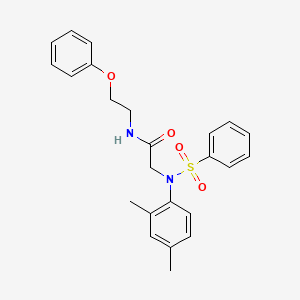
N~2~-(2,4-dimethylphenyl)-N~1~-(2-phenoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,4-dimethylphenyl)-N~1~-(2-phenoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the family of glycine derivatives, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-(2-phenoxyethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have shown that this compound interacts with certain enzymes and proteins in the body, which may be responsible for its pharmacological properties. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and decrease the expression of certain genes that are involved in cancer cell growth. In addition, this compound has been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-(2-phenoxyethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential as a new drug candidate for the treatment of cancer and neurodegenerative disorders. In addition, the synthesis of this compound is well-established, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its complex chemical structure, which may make it difficult to study its mechanism of action and biochemical effects.
Future Directions
There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-(2-phenoxyethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new drugs for the treatment of cancer and neurodegenerative disorders. Another area of research is the study of the mechanism of action of this compound, which could lead to a better understanding of its pharmacological properties. Additionally, future research could focus on the synthesis of new derivatives of this compound, which could have improved pharmacological properties.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N~1~-(2-phenoxyethyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in the field of medicine. One area of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Another area of research is the treatment of neurological disorders, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective properties, which could make it a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(2-phenoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19-13-14-23(20(2)17-19)26(31(28,29)22-11-7-4-8-12-22)18-24(27)25-15-16-30-21-9-5-3-6-10-21/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBQCPOIQMQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-methyl-1-piperazinyl)-5-nitrobenzylidene]-3-nitrobenzohydrazide](/img/structure/B3900261.png)
![2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)
![4-bromo-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900293.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)
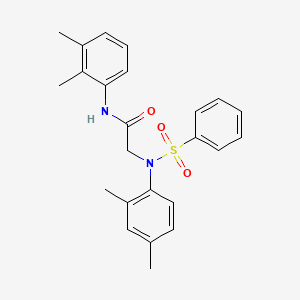
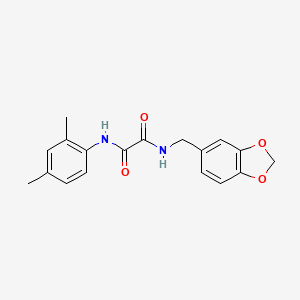
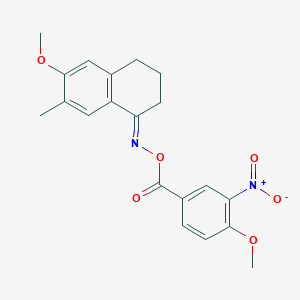
![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)
